4-Formyl-3-methoxy-benzoic acid ethyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-formyl-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)8-4-5-9(7-12)10(6-8)14-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUHHUAMNDRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for 4 Formyl 3 Methoxy Benzoic Acid Ethyl Ester
Classical and Modern Esterification Techniques for Carboxylic Acid Precursors
Transesterification and Amidation Reactions
The ethyl ester group of 4-Formyl-3-methoxy-benzoic acid ethyl ester is amenable to nucleophilic acyl substitution reactions, primarily transesterification and amidation. These reactions involve the replacement of the ethoxy group (-OCH2CH3) with another alkoxy group or an amino group, respectively.
Transesterification is typically achieved by reacting the ethyl ester with an alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can be optimized to drive the equilibrium towards the desired product. For instance, using a large excess of the new alcohol can favor the formation of the new ester.
Amidation involves the reaction of the ethyl ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This transformation is often slower than transesterification and may require heating. The reactivity of the amine plays a crucial role, with more nucleophilic amines generally reacting more readily.
These reactions are fundamental in modifying the ester functionality to alter the compound's physical and chemical properties, such as solubility, and to introduce new functional handles for further synthetic elaborations. A common synthetic route to achieve this involves the initial esterification of the corresponding carboxylic acid with ethanol (B145695) in the presence of a catalyst like sulfuric acid.
| Reaction | Reagents | Product |
| Transesterification | R'OH, Acid or Base Catalyst | 4-Formyl-3-methoxy-benzoic acid R' ester |
| Amidation | R'R''NH | N,N-R',R''-4-formyl-3-methoxy-benzamide |
Reduction to Alcohol (e.g., DIBAL-H, LiAlH4)
The formyl group (aldehyde) of this compound is susceptible to reduction to a primary alcohol. This transformation can be selectively achieved using various reducing agents, with Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminum hydride (LiAlH4) being prominent examples.
DIBAL-H is a versatile reducing agent that can selectively reduce esters to aldehydes at low temperatures. youtube.comresearchgate.net However, when used in excess or at higher temperatures, it can further reduce the aldehyde to the corresponding primary alcohol. adichemistry.com The stoichiometry of DIBAL-H is critical; for instance, using 2.2 equivalents can selectively reduce an ester to an alcohol in the presence of other functional groups like a benzylic bromide. rsc.org The general procedure often involves dissolving the ester in a solvent like diethyl ether, cooling to -78°C, and adding DIBAL-H dropwise. rsc.org
LiAlH4 is a powerful, non-selective reducing agent that will reduce both the aldehyde and the ethyl ester functionalities to primary alcohols. masterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction with LiAlH4 typically results in the formation of two different alcohol products from the starting ester. doubtnut.com This reagent is particularly useful when the complete reduction of all carbonyl functionalities is desired.
The choice between DIBAL-H and LiAlH4 depends on the desired outcome. For the selective reduction of the aldehyde to an alcohol while preserving the ester, milder and more selective reagents would be required. However, for the reduction of the aldehyde, both DIBAL-H and LiAlH4 are effective, with the latter being a more potent and less selective option.
| Reducing Agent | Selectivity | Product(s) |
| DIBAL-H (controlled) | Aldehyde > Ester | (4-(Hydroxymethyl)-5-methoxy)benzoic acid ethyl ester |
| LiAlH4 | Non-selective | (4-(Hydroxymethyl)-5-methoxyphenyl)methanol and Ethanol |
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is substituted with three groups: a formyl group, a methoxy (B1213986) group, and an ethyl carboxylate group. These substituents influence the reactivity of the aromatic ring towards electrophilic substitution and dictate the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-directing group, while the formyl and ethyl carboxylate groups are deactivating, meta-directing groups.
Halogenation and nitration are classic examples of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The regiochemical outcome of these reactions on this compound is determined by the combined directing effects of the existing substituents. The powerful ortho-, para-directing influence of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it. However, the positions para to the methoxy group is already occupied by the ethyl carboxylate group, and one ortho position is occupied by the formyl group. Therefore, substitution is most likely to occur at the remaining open ortho position (C2) or the position ortho to the formyl group and meta to the other two (C5).
The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity. masterorganicchemistry.com
To participate in metal-catalyzed cross-coupling reactions, the aromatic ring of this compound must first be functionalized with a suitable leaving group, typically a halogen (Br, I). Once a halogenated analogue is prepared, it can serve as a substrate in reactions like the Suzuki-Miyaura and Heck couplings.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the halogen is crucial, with the general trend being I > Br > Cl.
The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of aryl, vinyl, and alkyl substituents onto the aromatic core.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org The aldehyde functionality of this compound makes it an excellent candidate for participation in various MCRs.
For instance, it can be utilized in reactions like the Biginelli reaction to synthesize dihydropyrimidinones, or the Hantzsch pyridine (B92270) synthesis . In these reactions, the aldehyde acts as the electrophilic component that condenses with other reactants, such as a β-ketoester and urea (B33335) (in the Biginelli reaction), to construct complex heterocyclic scaffolds in a single, efficient step. The inherent advantages of MCRs, such as atom economy, step economy, and operational simplicity, make them highly attractive for the rapid generation of molecular diversity. nih.gov
The incorporation of this compound into MCRs provides a direct route to novel, highly functionalized molecules with potential applications in various fields of chemical research.
Reactivity Profiles and Derivatization Strategies of 4 Formyl 3 Methoxy Benzoic Acid Ethyl Ester
Transformations of the Aldehyde Moiety
The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for a multitude of chemical transformations. Its reactivity is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ethyl ester group on the benzene (B151609) ring.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)
The carbonyl carbon of the aldehyde is susceptible to attack by strong carbon-based nucleophiles like Grignard and organolithium reagents. These reactions lead to the formation of secondary alcohols. A key consideration in these reactions is chemoselectivity, as both the aldehyde and the ester can react with these powerful nucleophiles. chemistrysteps.commasterorganicchemistry.com Generally, aldehydes are significantly more reactive than esters towards organometallic reagents. youtube.com This reactivity difference allows for the selective addition to the aldehyde at low temperatures, provided that the stoichiometry of the nucleophile is carefully controlled (typically one equivalent). Using an excess of the reagent would lead to a subsequent reaction with the ester group.
The general transformation is as follows:
| Reagent Class | Typical Reagent (R-MgX or R-Li) | Product |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Ethyl 4-(1-hydroxyethyl)-3-methoxybenzoate |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Ethyl 4-(1-hydroxypentyl)-3-methoxybenzoate |
Condensation Reactions (e.g., Knoevenagel, Aldol, Wittig, Horner-Wadsworth-Emmons)
Condensation reactions involving the aldehyde group are fundamental for carbon-carbon bond formation, leading to the synthesis of complex molecules with extended conjugation.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base. The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond.
Aldol Condensation (Claisen-Schmidt Reaction): Since this compound lacks α-hydrogens, it can undergo a crossed or mixed Aldol condensation, known as the Claisen-Schmidt condensation, with an enolizable ketone or aldehyde. researchgate.net This reaction is typically carried out under basic or acidic conditions and results in the formation of an α,β-unsaturated carbonyl compound.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. researchgate.netsigmaaldrich.com The geometry of the resulting alkene (E/Z) depends on the nature of the substituents on the ylide. Stabilized ylides, such as those containing an ester group, generally lead to the formation of the (E)-alkene as the major product. researchgate.net
Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a traditional Wittig ylide. uwindsor.ca This reaction is renowned for its high stereoselectivity, almost exclusively producing the (E)-alkene when reacting with aldehydes. youtube.comquora.com The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. youtube.com
| Reaction Name | Reagent | Typical Conditions | Product Type |
| Knoevenagel | Diethyl malonate | Piperidine, Ethanol (B145695), Reflux | α,β-Unsaturated diester |
| Claisen-Schmidt | Acetone | Aqueous NaOH, Room Temp. | α,β-Unsaturated ketone |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | α,β-Unsaturated ester ((E)-isomer favored) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF, 0 °C to Room Temp. | α,β-Unsaturated ester ((E)-isomer exclusively) |
Selective Reduction to Alcohol and Further to Alkane Derivatives
The aldehyde group can be selectively reduced without affecting the less reactive ester functionality.
Reduction to Alcohol: The formyl group is readily and chemoselectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard reagent for this transformation, as it does not typically reduce esters under these conditions. This reaction yields ethyl 4-(hydroxymethyl)-3-methoxybenzoate.
Reduction to Alkane: Complete deoxygenation of the aldehyde to a methyl group requires more rigorous conditions.
Clemmensen Reduction: This method, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is unsuitable for this substrate. libretexts.org The strongly acidic conditions would cause the hydrolysis of the ethyl ester. uwindsor.caquora.com
Wolff-Kishner Reduction: This reaction, which involves the formation of a hydrazone followed by heating with a strong base (like KOH) in a high-boiling solvent (like diethylene glycol), is a more compatible option. drugfuture.com While the strongly basic, high-temperature conditions could potentially saponify the ester, it is generally the preferred method for deoxygenation of aldehydes and ketones on acid-sensitive substrates.
| Transformation | Reagent(s) | Key Conditions | Product |
| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C | Ethyl 4-(hydroxymethyl)-3-methoxybenzoate |
| Aldehyde to Alkane | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), then KOH | Diethylene glycol, ~200 °C | Ethyl 3-methoxy-4-methylbenzoate |
Oxidation to Carboxylic Acid and Related Derivatives
The aldehyde group can be easily oxidized to a carboxylic acid moiety. Several reagents can achieve this transformation while leaving the ester group intact. Mild and efficient methods are often preferred to avoid harsh conditions. Reagents such as Oxone (potassium peroxymonosulfate), or catalytic systems like N-hydroxyphthalimide (NHPI) with oxygen, provide effective oxidation under gentle conditions. organic-chemistry.org Another common method is the use of buffered potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acid), although the latter's strong acidity could risk ester hydrolysis. libretexts.org The product of this oxidation is 4-(ethoxycarbonyl)-2-methoxybenzoic acid.
| Oxidizing System | Typical Conditions | Product |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile (B52724)/Water, Room Temp. | 4-(Ethoxycarbonyl)-2-methoxybenzoic acid |
| N-Hydroxyphthalimide (cat.), O₂ | Acetonitrile, Room Temp. | 4-(Ethoxycarbonyl)-2-methoxybenzoic acid |
| Potassium Permanganate (KMnO₄) | Acetone, Water, buffered | 4-(Ethoxycarbonyl)-2-methoxybenzoic acid |
Reactions Involving the Ester Functionality
While generally less reactive than the aldehyde, the ethyl ester group can undergo specific transformations, most notably hydrolysis.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be converted to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base. Base-catalyzed hydrolysis, known as saponification, is typically an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product, 4-formyl-3-methoxybenzoic acid.
| Hydrolysis Type | Reagent(s) | General Conditions | Final Product (after workup) |
| Base-Catalyzed (Saponification) | 1. NaOH (aq) 2. HCl (aq) | Ethanol/Water, Reflux | 4-Formyl-3-methoxybenzoic acid |
| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq) | Water, Reflux | 4-Formyl-3-methoxybenzoic acid |
Applications in Advanced Organic Synthesis As a Key Intermediate
Precursor in the Total Synthesis of Complex Natural Products
The structural framework of ethyl 4-formyl-3-methoxybenzoate is embedded within numerous classes of natural products, positioning it as an ideal starting material or key intermediate for their total synthesis.
Synthesis of Lignan and Neolignan Scaffolds
Lignans and neolignans are a large class of polyphenolic compounds found in plants, many of which exhibit significant biological activities. The C6-C3 skeleton characteristic of these molecules can be elaborated from precursors like ethyl 4-formyl-3-methoxybenzoate. The aldehyde group serves as a handle for carbon chain extension through various olefination or condensation reactions to form the propenyl side chain common in monolignols. Subsequent dimerization or coupling reactions of these elaborated monomers can lead to the diverse and complex core structures of lignans and neolignans.
Construction of Flavonoid and Coumarin Derivatives
The synthesis of coumarin derivatives often relies on condensation reactions between a substituted salicylaldehyde and an active methylene (B1212753) compound. One of the most common methods is the Knoevenagel condensation. nih.govnih.gov In this context, derivatives of ethyl 4-formyl-3-methoxybenzoate can serve as crucial precursors. For example, a related compound, 3-methoxysalicylaldehyde (o-vanillin), readily undergoes Knoevenagel condensation with reagents like diethyl malonate in the presence of a base such as triethylamine to yield substituted ethyl coumarin-3-carboxylates. gaacademy.orgacgpubs.org This highlights the utility of the substituted benzaldehyde moiety in forming the core coumarin heterocycle.
Similarly, the substituted benzaldehyde structure is a fundamental component for building flavonoid skeletons. The A-ring of the flavonoid can be derived from a phenolic precursor, while the B-ring and the connecting three-carbon bridge can be introduced using a cinnamoyl derivative, which itself can be synthesized from an appropriately substituted benzaldehyde like ethyl 4-formyl-3-methoxybenzoate.
Building Block for Novel Heterocyclic Compounds
The reactivity of the aldehyde and the potential for further modification of the aromatic ring make ethyl 4-formyl-3-methoxybenzoate a valuable starting material for the synthesis of a variety of heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridines, Imidazoles)
The aldehyde functionality is central to the construction of nitrogen-containing heterocycles. For instance, in the Friedländer annulation for quinoline synthesis, an ortho-amino benzaldehyde is condensed with a compound containing an α-methylene ketone. While the subject molecule lacks the ortho-amino group, it can be readily introduced by a nitration reaction directed by the existing substituents, followed by reduction. This modified intermediate can then undergo cyclocondensation to form highly substituted quinoline rings.
The synthesis of other heterocycles, such as pyridines and imidazoles, also frequently employs aldehyde precursors for condensation reactions with amines and other nucleophiles to build the heterocyclic framework.
Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromones)
Benzofurans, a common motif in natural products and pharmaceuticals, can be synthesized through various routes starting from ortho-hydroxyaryl aldehydes or ketones. organic-chemistry.org Methodologies involving the cyclization of intermediates derived from such precursors are well-established. mdpi.com For example, a common strategy involves the reaction of a salicylaldehyde with an α-haloketone followed by intramolecular cyclization. Ethyl 4-formyl-3-methoxybenzoate can be transformed into the required hydroxy-substituted precursor to participate in such synthetic pathways, leading to the formation of functionalized benzofuran systems. nih.gov
The synthesis of chromones, another important class of oxygen heterocycles, often proceeds via the Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones to generate 3-formylchromones. asianpubs.orgcore.ac.uk These 3-formylchromones are versatile intermediates themselves. Ethyl 4-formyl-3-methoxybenzoate serves as a precursor to the necessary substituted phenolic starting materials required for these transformations.
Role in the Synthesis of Functional Organic Molecules
Beyond its role in building complex cyclic systems, the synthetic utility of ethyl 4-formyl-3-methoxybenzoate lies in the selective manipulation of its functional groups to create other valuable organic molecules. The aldehyde group can undergo a wide range of transformations, including:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Reductive amination to form substituted benzylamines.
Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
Grignard or organolithium addition to form secondary alcohols.
Simultaneously, the ethyl ester group can be hydrolyzed to the corresponding benzoic acid, which can then be converted to acid chlorides, amides, or other esters. The presence of both functionalities allows for a programmed, stepwise synthesis where one group is reacted while the other is preserved, making it a highly adaptable intermediate in the synthesis of diverse functional molecules, including active pharmaceutical ingredients and materials science precursors. tantuchemicals.com
Interactive Data Table: Synthetic Applications
The table below summarizes the key synthetic transformations and resulting molecular scaffolds that can be accessed using ethyl 4-formyl-3-methoxybenzoate as a key intermediate.
| Target Scaffold | Heterocycle Class | Key Reaction Type | Role of Intermediate |
| Coumarins | Oxygen Heterocycle | Knoevenagel Condensation | Aldehyde precursor |
| Flavonoids | Oxygen Heterocycle | Condensation/Cyclization | B-ring precursor |
| Benzofurans | Oxygen Heterocycle | Intramolecular Cyclization | Precursor to salicylaldehyde derivatives |
| Chromones | Oxygen Heterocycle | Vilsmeier-Haack Reaction | Precursor to hydroxyacetophenones |
| Quinolines | Nitrogen Heterocycle | Friedländer Annulation | Precursor to o-amino benzaldehydes |
| Lignans | Polyphenol | Dimerization/Coupling | Monolignol precursor |
Monomer or Ligand Precursors for Coordination Chemistry
The aldehyde functionality of 4-Formyl-3-methoxy-benzoic acid ethyl ester is the primary reactive site for its application in coordination chemistry. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are a prominent class of ligands.
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration, to form a carbon-nitrogen double bond (C=N). This imine linkage is part of a larger conjugated system, which, along with other donor atoms in the molecule (like the methoxy (B1213986) oxygen or atoms from the amine precursor), can chelate to metal ions.
A notable example of this application is the synthesis of Schiff base complexes with transition metals. For instance, derivatives of 4-formylbenzoic acid esters can react with compounds like o-aminobenzene thiophenol to create a Schiff base ligand. This ligand can then coordinate with metal ions, such as nickel(II), through the imine nitrogen and the sulfur atom of the thiophenol group. google.com The resulting metal complexes can exhibit interesting electrochemical properties, making them suitable for applications in chemically modified electrodes. google.com
The synthesis of such ligands and complexes can be summarized in the following steps:
Schiff Base Formation: Reaction of this compound with a selected primary amine in a suitable solvent, often with acid catalysis.
Complexation: The resulting Schiff base ligand is then reacted with a metal salt (e.g., nickel acetate) to form the final coordination complex. google.com
The properties of the resulting metal complex are highly tunable by varying the structure of the amine used in the initial condensation step, allowing for the synthesis of a wide array of functional coordination compounds.
Table 1: Representative Schiff Base Ligand Formation
| Reactant 1 | Reactant 2 | Product Type | Potential Metal Ions |
| This compound | Aromatic Amine | Aromatic Schiff Base Ligand | Ni(II), Cu(II), Co(II) |
| This compound | Aliphatic Diamine | Bis-Schiff Base Ligand | Mn(II), Fe(III), Zn(II) |
| This compound | Amino Acid | Chiral Schiff Base Ligand | Pd(II), Pt(II), Rh(I) |
Intermediates for Advanced Dye and Pigment Syntheses
Styryl Dyes: One significant application is in the synthesis of styryl dyes through Knoevenagel condensation. This reaction involves the condensation of the aldehyde group with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as nitriles or esters). This reaction creates a new carbon-carbon double bond, extending the conjugated π-system of the molecule, which is the fundamental principle behind the formation of a chromophore (the part of a molecule responsible for its color).
For example, condensing this compound with a compound like malononitrile or cyanoacetate esters in the presence of a basic catalyst (e.g., piperidine) would yield a styryl derivative. researchgate.net The color of these dyes can be tuned by modifying the structure of the active methylene compound. These dyes are often fluorescent and can be used in applications ranging from textile dyeing to advanced optical materials. researchgate.net
Azo Dyes and Pigments: While not a direct precursor for the diazo component, this compound can be used to synthesize precursors for the coupling component in azo dye synthesis. Azo dyes are a major class of colorants characterized by the -N=N- (azo) group. rasayanjournal.co.in The synthesis typically involves the reaction of a diazonium salt with an electron-rich coupling component.
A structurally similar compound, 4-hydroxy-3-methoxybenzaldehyde, is used in the synthesis of azo compounds. ekb.eg It reacts with diazonium salts to form azo dyes where the azo group is linked to the benzene (B151609) ring. ekb.eg Similarly, this compound could be chemically modified (e.g., through reduction of the formyl group or introduction of an amino group on the ring) to create a potent coupling component for azo dye synthesis. The aldehyde itself can be used to synthesize larger, more complex heterocyclic structures that can then act as coupling components for creating specialized azo dyes. researchgate.net
Table 2: Potential Dye Synthesis Pathways
| Dye Class | Key Reaction | Reactant for Condensation/Coupling | Resulting Chromophore |
| Styryl Dyes | Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | C=C (Styryl) |
| Azo Dyes | Azo Coupling (of a derivative) | Diazonium Salts | -N=N- (Azo) |
| Heterocyclic Dyes | Multi-step condensation/cyclization | Bifunctional Nucleophiles (e.g., hydrazines, ureas) | Various Heterocyclic Systems |
The versatility of this compound as an intermediate allows for its use in creating a diverse palette of dyes and pigments with tailored properties for specific, high-performance applications.
Computational and Theoretical Investigations of 4 Formyl 3 Methoxy Benzoic Acid Ethyl Ester
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of organic molecules. For 4-Formyl-3-methoxy-benzoic acid ethyl ester, methods like Density Functional Theory (DFT) are employed to model its molecular properties. These calculations provide insights into the molecule's behavior in chemical reactions and its potential applications.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methoxy (B1213986) group. The electron density of the HOMO is associated with the molecule's capacity to act as a nucleophile. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing formyl and ethyl ester groups, which indicates the sites most susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Computational studies on similar substituted benzoic acids indicate that the interplay of electron-donating and electron-withdrawing groups significantly influences this gap.
Table 1: Representative Frontier Molecular Orbital Energies (Note: The following values are illustrative and based on typical DFT calculations for structurally related aromatic esters.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.70 |
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The EPS map displays regions of varying electron density, which are color-coded to indicate electrostatic potential.
In the case of this compound, the EPS map would reveal negative potential (typically shown in red or yellow) around the oxygen atoms of the formyl and ester carbonyl groups, as well as the methoxy group. These regions are electron-rich and represent likely sites for electrophilic attack.
Conversely, positive potential (usually depicted in blue) is expected around the hydrogen atoms, particularly the aldehydic proton of the formyl group and the protons on the aromatic ring. These electron-deficient areas are susceptible to nucleophilic attack. The EPS map provides a comprehensive picture of the molecule's polarity and its potential interaction with other charged or polar species.
The benzene ring in this compound is the core of its aromatic character. The substituents—formyl, methoxy, and ethyl ester groups—can influence the electron delocalization within the ring, thereby affecting its aromaticity and resonance energy.
The methoxy group, being an electron-donating group, increases the electron density of the benzene ring through resonance, which can enhance its aromatic character. In contrast, the formyl and ethyl ester groups are electron-withdrawing and tend to pull electron density from the ring. This push-pull electronic effect can lead to a polarized aromatic system.
Computational methods can quantify the aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses would likely confirm that despite the presence of substituents, the benzene ring in this compound retains a high degree of aromatic character, which is a key determinant of its stability.
Conformational Analysis and Energy Landscapes
The formyl and ethyl ester groups are not static; they can rotate around the single bonds connecting them to the benzene ring. However, this rotation is not entirely free and is hindered by rotational barriers. The magnitude of these barriers can be determined computationally by calculating the energy of the molecule as a function of the dihedral angle of rotation.
For the formyl group, a significant rotational barrier is expected due to the electronic conjugation between the carbonyl group and the aromatic π-system. nih.gov The planar conformation, where the formyl group lies in the same plane as the benzene ring, is generally the most stable. Rotation out of this plane disrupts the π-conjugation, leading to a higher energy state. Theoretical studies on similar aromatic aldehydes have shown that such rotational barriers can be on the order of several kcal/mol. researchgate.net
Similarly, the ethyl ester group also has a preferred orientation relative to the aromatic ring to maximize electronic stabilization. The rotation around the C(aryl)-C(ester) bond will also have an associated energy barrier.
Table 2: Estimated Rotational Energy Barriers (Note: These values are representative estimates based on computational studies of analogous aromatic compounds.)
| Rotational Bond | Estimated Barrier (kcal/mol) |
| C(aryl)-C(formyl) | 5 - 8 |
| C(aryl)-C(ester) | 3 - 6 |
The proximity of the formyl, methoxy, and ethyl ester groups on the benzene ring can lead to significant intramolecular interactions that influence the molecule's preferred conformation.
Steric hindrance between the adjacent methoxy and formyl groups, as well as between the formyl and ethyl ester groups, can force these substituents to adopt specific orientations to minimize repulsive forces. This can affect the planarity of the molecule and the rotational barriers of the substituent groups.
Furthermore, there is the possibility of weak intramolecular hydrogen bonding. For instance, a weak C-H···O interaction could exist between the aldehydic hydrogen of the formyl group and the oxygen of the methoxy group, or between an aromatic C-H and an oxygen atom of the ester group. While these interactions are generally weak, they can contribute to the stabilization of certain conformations. Computational analysis is essential to identify and quantify the strength and geometric parameters of such subtle intramolecular forces.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule such as this compound, which possesses multiple reactive sites—namely the formyl, methoxy, and ethyl ester groups attached to a benzene ring—computational studies can provide invaluable insights into reaction pathways, transition states, and the factors governing selectivity. While direct computational studies on this specific molecule are not extensively documented, principles derived from theoretical investigations of structurally related compounds, such as substituted benzaldehydes and benzoic acids, allow for a detailed theoretical discussion.
The characterization of transition states (TS) is a cornerstone of computational reaction mechanism studies, as it allows for the determination of activation energies, which are critical for understanding reaction kinetics. Key reactions involving this compound would include nucleophilic additions to the aldehyde, electrophilic aromatic substitution, and reactions at the ester group.
Nucleophilic Addition to the Formyl Group: The formyl group is a primary site for nucleophilic attack. Computational studies on the cyanation of benzaldehyde, catalyzed by titanium-salicylaldehyde complexes, have shown that the attack of the cyanide nucleophile on the aldehyde carbon is the rate-determining step. acs.org By analogy, for this compound, the transition state for a similar nucleophilic addition would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, while the C=O double bond begins to elongate and polarize. DFT calculations would typically be employed to locate the saddle point on the potential energy surface corresponding to this TS. The calculated imaginary frequency would confirm the structure as a true transition state.
For instance, in a hypothetical hydride reduction using NaBH₄, the transition state would feature a four-centered arrangement involving the boron, the hydride being transferred, the carbonyl carbon, and the oxygen atom. The activation energy for this step would be influenced by the electronic effects of the methoxy and ethyl ester substituents.
| Reaction Type | Key Interacting Atoms in TS | Expected Influence of Substituents |
| Nucleophilic Addition (e.g., CN⁻) | Nu---C(formyl)---O | Methoxy (electron-donating) may slightly decrease the electrophilicity of the carbonyl carbon. The ester (electron-withdrawing) would increase it. |
| Vilsmeier-Haack Formylation (if applied to a precursor) | C(substrate)---C(Vilsmeier reagent)---N | The directing effects of existing methoxy and carboxylate groups would determine the stability of the Wheland intermediate-like transition state. researchgate.net |
| Oxidation of Aldehyde | O(oxidant)---H(formyl)---C(formyl) | The electron-donating methoxy group could facilitate the initial step of oxidation by stabilizing a positive charge buildup. |
This table is illustrative, based on computational principles applied to analogous reactions.
Electrophilic Aromatic Substitution: The regioselectivity of electrophilic substitution on the benzene ring is governed by the directing effects of the existing substituents. The methoxy group is strongly activating and ortho-, para-directing, while the formyl and ethyl ester groups are deactivating and meta-directing. Computational modeling can precisely quantify these effects by calculating the energies of the transition states for electrophilic attack at each possible position. The transition state resembles a Wheland intermediate (a sigma complex), and its stability is the primary determinant of the reaction pathway. DFT studies on the C-H activation of 3-methoxybenzoic acid have shown that both steric and weak non-covalent interactions can influence the stability of transition states and, consequently, the regioselectivity. mdpi.com
Computational chemistry allows for the exploration of entire potential energy surfaces, enabling the prediction of competing reaction pathways and their relative likelihoods. rsc.org For this compound, this is particularly relevant for predicting the outcome of reactions where multiple isomers could be formed.
Regioselectivity in Cycloaddition Reactions: While the specific molecule is not a typical substrate for cycloadditions, computational studies on related systems provide a framework for analysis. For example, DFT studies on the [3+2] cycloaddition reactions between nitrous oxide and conjugated nitroalkenes have successfully predicted the preferred regioisomeric channels by analyzing the transition state energies. mdpi.comresearchgate.net Similar approaches could be applied to hypothetical cycloaddition reactions involving the aromatic ring of this compound, predicting the most favorable pathway based on the calculated activation barriers for each possible regioisomeric transition state.
Competition Between Reactive Sites: A key challenge in the synthesis and modification of this molecule is the competition between the formyl and ester groups, and the aromatic ring. Computational modeling can predict the chemoselectivity of a given reagent. For example, in a reduction reaction, will the formyl group or the ethyl ester be reduced preferentially? By calculating the activation energies for the attack of a reducing agent (e.g., a hydride) at both the formyl carbon and the ester carbonyl carbon, a prediction of the major product can be made. Generally, aldehydes are more reactive towards nucleophiles than esters, a fact that can be quantified and confirmed through transition state energy calculations.
| Reaction Condition | Predicted Favored Pathway | Computational Rationale |
| Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution at C-6 (ortho to methoxy, meta to formyl/ester) | Lowest transition state energy for the formation of the corresponding sigma complex due to stabilization by the methoxy group. mdpi.com |
| Mild Reduction (e.g., NaBH₄) | Reduction of the formyl group to an alcohol | Lower activation energy for nucleophilic attack on the more electrophilic aldehyde carbonyl compared to the ester carbonyl. |
| Strong Reduction (e.g., LiAlH₄) | Reduction of both formyl and ester groups | Sufficiently reactive reagent to overcome the activation barriers for both functional groups. |
This table presents predicted outcomes based on established chemical principles and analogous computational studies.
QSAR/QSPR Modeling (Focus on structural features, not biological activity or safety)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules, encoded as numerical descriptors, with their physicochemical properties. researchgate.net For this compound, a QSPR model could be used to predict properties like solubility, boiling point, or chromatographic retention time based on its structural attributes. The focus here is on the descriptors themselves as a way to quantify the molecule's structural features.
The development of a QSPR model involves calculating a variety of molecular descriptors that represent different aspects of the molecular structure. semanticscholar.org These can be broadly categorized as:
Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts, bond counts).
Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing atomic connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms (e.g., molecular surface area, volume, moments of inertia).
Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP) and molar refractivity, which can be calculated from structural fragments.
A QSPR study on substituted benzaldehydes successfully modeled their ¹⁷O carbonyl chemical shifts using electronic and steric descriptors calculated at the semiempirical PM3 level. researchgate.netunicamp.br This demonstrates how computational descriptors can quantify the subtle electronic and steric influences of substituents on a specific molecular property.
For this compound, a set of calculated descriptors would look something like the following illustrative table:
| Descriptor Type | Descriptor Example | Calculated Value (Illustrative) | Structural Feature Represented |
| Constitutional | Molecular Weight | 208.21 g/mol | Overall size and mass of the molecule. |
| Topological | Wiener Index | 1052 | Molecular branching and compactness. |
| Geometrical | Molecular Surface Area | ~200 Ų | The spatial extent of the molecule, relevant for intermolecular interactions. |
| Electronic | Dipole Moment | ~3.5 D | Overall polarity of the molecule arising from the electronegative oxygen atoms. |
| Electronic | HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to the tendency to donate electrons. |
| Electronic | LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the tendency to accept electrons. |
| Physicochemical | Calculated logP (ClogP) | ~1.9 | Hydrophobicity/lipophilicity of the molecule. |
Note: The values in this table are illustrative estimates based on typical values for similar organic molecules and are not from a direct computational study of the target compound.
These descriptors provide a quantitative fingerprint of the molecule's structure. In a QSPR model, a statistical method such as multiple linear regression or partial least squares would be used to find a mathematical equation linking a set of these descriptors to a specific property. The reliability of such models is rigorously checked through internal and external validation procedures to ensure their predictive power. nih.govoecd.org The ultimate goal of such modeling is to predict the properties of new, unsynthesized molecules based solely on their proposed structure, thereby guiding experimental efforts.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Probing
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Structural Connectivityresearchgate.netliberty.edu
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds like 4-Formyl-3-methoxy-benzoic acid ethyl ester. It not only confirms the presence of functional groups but also maps out the intricate network of atomic connections within the molecule.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially for distinguishing between the aromatic protons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the most significant correlations would be observed between the vicinal aromatic protons and within the ethyl ester group (between the -CH₂- and -CH₃ protons). sdsu.edu This helps to trace the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This experiment is crucial for assigning the carbon signal for each protonated carbon in the molecule, such as the aromatic C-H groups, the methoxy (B1213986) group, and the ethyl ester carbons.
The table below illustrates the expected key HMBC correlations for this compound, which are vital for confirming its isomeric structure.
| Proton (¹H) | Expected HMBC Cross-Peaks to Carbons (¹³C) |
| Formyl-H | C-3, C-4, C-5 |
| Methoxy-H₃ | C-3 |
| Ethyl-CH₂ | Ester C=O, Ethyl-CH₃, C-1 |
| Aromatic-H | Correlations to adjacent and ortho/meta carbons |
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. For substituted benzaldehydes like this compound, a key dynamic process is the rotation around the single bond connecting the formyl group to the aromatic ring. researchgate.net
At room temperature, this rotation is typically fast, resulting in time-averaged signals. However, by lowering the temperature, it is possible to slow this rotation to the point where distinct signals for different conformers (O-cis and O-trans) might be observed. researchgate.net DNMR studies can determine the energy barrier (ΔG‡) for this rotation, providing insight into the steric and electronic effects of the substituents on the ring. The barrier to internal rotation for substituted benzaldehydes is generally around 30 kJ mol⁻¹. researchgate.net
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of chemical compounds, including identifying and distinguishing between different crystalline forms (polymorphs) or amorphous states. nih.govresearchgate.net Polymorphism is critical as different solid forms can have distinct physical properties.
In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used. researchgate.net For this compound, a ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the asymmetric unit cell. researchgate.net If multiple polymorphs exist, they would likely exhibit different ¹³C chemical shifts due to variations in molecular conformation and intermolecular interactions (e.g., packing, hydrogen bonding) in the crystal lattice. dur.ac.uk This makes ssNMR an essential tool for solid-form screening and quality control. bruker.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysischemicalbook.com
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. For this compound (molecular formula C₁₁H₁₂O₄), HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.
Expected HRMS Data:
Molecular Formula: C₁₁H₁₂O₄
Monoisotopic Mass (Calculated): 208.0736 u
Expected Ion (e.g., [M+H]⁺): 209.0808 u
Analysis of the fragmentation patterns observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would involve the loss of neutral fragments.
| Precursor Ion (M⁺˙) m/z | Fragment Ion m/z | Neutral Loss |
| 208.0736 | 179.0709 | C₂H₅ (Ethyl radical) |
| 208.0736 | 163.0395 | OC₂H₅ (Ethoxy radical) |
| 163.0395 | 135.0446 | CO (Carbon monoxide) |
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragments of a selected precursor ion. This is invaluable for confirming the structure of derivatives of this compound. In an MS/MS experiment, a specific ion (e.g., the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting spectrum of these fragment ions is characteristic of the precursor ion's structure, acting as a molecular fingerprint. This method can differentiate between isomers by comparing their unique fragmentation patterns.
When this compound is part of a complex mixture, such as a crude reaction product or an environmental sample, hyphenated techniques are essential for its separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. lcms.cz GC-MS provides both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum for identification.
Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS is ideal for less volatile or thermally sensitive compounds. The mixture is first separated by high-performance liquid chromatography (HPLC) based on the components' differential partitioning between a mobile and stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. ekb.eg Using LC-MS/MS allows for highly selective and sensitive detection, as specific precursor-to-product ion transitions can be monitored, minimizing interference from the matrix. eurl-pesticides.eu
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Molecular Interactions
In Situ IR Spectroscopy for Real-Time Reaction Monitoring
In situ Infrared (IR) spectroscopy is a highly effective process analytical technology (PAT) for monitoring the progress of chemical reactions in real-time without the need for sample extraction. This technique is particularly valuable for studying reactions involving "this compound," as it allows for the continuous tracking of the concentrations of reactants, intermediates, and products by observing changes in their characteristic IR absorption bands.
For instance, in a reaction where the formyl group is being reduced to an alcohol, in situ IR would show a decrease in the intensity of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3500-3200 cm⁻¹) corresponding to the newly formed alcohol. Similarly, if the ester is hydrolyzed to a carboxylic acid, the disappearance of the ester C=O band (1730-1715 cm⁻¹) and C-O bands would be accompanied by the emergence of the broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) and its C=O stretch (around 1710 cm⁻¹).
The data collected from in situ IR can be used to determine reaction kinetics, identify reaction endpoints, and detect the formation of transient intermediates. This real-time information is crucial for optimizing reaction conditions, ensuring reaction completion, and improving process safety and efficiency.
X-ray Crystallography for Precise Solid-State Structural Determination of Analogues and Co-crystals
The analysis of these analogues suggests that in the solid state, the ethyl ester group of "this compound" would likely adopt a conformation that minimizes steric hindrance, and the planarity of the molecule would be influenced by the packing forces in the crystal lattice. Intermolecular interactions, such as C—H⋯O hydrogen bonds involving the formyl and ester carbonyl oxygen atoms, are expected to play a significant role in the crystal packing.
Table 2: Crystallographic Data for Selected Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate | C₁₇H₁₇NO₄ | Monoclinic | P2₁/c | 12.4229 | 9.6392 | 13.2384 | 102.457 | researchgate.net |
| 2-Oxo-2-phenylethyl benzoate | C₁₅H₁₂O₃ | Monoclinic | P2₁/c | 9.0299 | 14.116 | 9.6379 | 90.564 | researchgate.net |
| Ethyl 2-(3,5-dinitrobenzamido)benzoate | C₁₆H₁₃N₃O₇ | Monoclinic | P2₁/n | 12.4662 | 17.7213 | 7.4352 | 96.658 | nih.gov |
| Ethyl 4-(3-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | Triclinic | P-1 | 5.2941 | 8.157 | 16.238 | 84.481 | eurjchem.com |
This table presents selected parameters to illustrate the type of data obtained from X-ray crystallography.
Chromatographic Methodologies for Purity Assessment and Stereoisomer Separation of Derivatives
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment of "this compound" and for the separation of stereoisomeric derivatives that may arise from its subsequent chemical transformations.
For routine purity analysis, reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid to ensure good peak shape). sielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound provides strong chromophores.
The development of derivatives of "this compound" can introduce chiral centers into the molecule. The separation of the resulting enantiomers or diastereomers is crucial, as different stereoisomers can exhibit distinct biological activities. Chiral HPLC is the predominant method for this purpose. chromatographyonline.comphenomenex.com There are two main strategies for chiral separation by HPLC:
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The enantiomers are passed through the column and interact differently with the chiral selector of the CSP, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used and can separate a broad range of chiral compounds. chromatographyonline.com The mobile phase is typically a non-polar organic solvent mixture (normal-phase) or a reversed-phase eluent.
Indirect Separation: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase (like C18). nih.gov This approach requires that the derivative has a suitable functional group for reaction with the CDA.
The choice of method depends on the specific properties of the derivative, the availability of suitable CSPs or CDAs, and the scale of the separation required.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The pursuit of advanced catalytic systems is central to improving the synthesis of complex aromatic esters. Future research is focused on catalysts that can offer superior control over reaction pathways, leading to higher yields and purity.
One promising avenue is the use of shape-selective catalysts, such as zeolites. In related syntheses, like the Reimer–Tiemann reaction of guaiacol, zeolites like ZSM-5 have demonstrated the ability to direct the reaction to afford the desired product, vanillin, with high selectivity (85%) and yield (58%) semanticscholar.orgresearchgate.net. Adapting this concept could allow for precise formylation of an ethyl vanillate precursor, minimizing the formation of isomers.
Additionally, catalysts featuring bimetallic nanoparticles or specific functional groups are gaining attention. For instance, a cobalt Schiff base catalyst has shown excellent performance in the oxidation of 4-methyl guaiacol to vanillin, achieving 100% conversion and 90% selectivity researchgate.net. Similarly, graphene-encapsulated nitrogen-doped bimetallic magnetic catalysts (Pd/Fe@N/C) have been developed for the selective transfer hydrogenation of vanillin, offering high catalytic activity under mild conditions mdpi.com. Research into analogous systems could provide efficient pathways for the specific transformations required to produce 4-Formyl-3-methoxy-benzoic acid ethyl ester.
Table 1: Comparison of Catalytic Systems in Related Aromatic Aldehyde Synthesis
| Catalyst Type | Precursor | Product | Key Advantages | Reported Selectivity/Yield |
|---|---|---|---|---|
| Zeolite (ZSM-5) | Guaiacol | Vanillin | Shape-selectivity, high regioselectivity semanticscholar.org | 85% Selectivity, 58% Yield semanticscholar.org |
| Cobalt Schiff Base | 4-Methyl Guaiacol | Vanillin | High conversion and selectivity in oxidation researchgate.net | 90% Selectivity, 100% Conversion researchgate.net |
| Bimetallic (Pd/Fe@N/C) | Vanillin | Vanillyl Alcohol | High activity, easy magnetic separation mdpi.com | 84.5% Yield mdpi.com |
| Copper Catalysts | Lignosulfonates | Vanillin | Effective in oxidation by oxygen researchgate.net | N/A |
Exploration of Flow Chemistry and Continuous Manufacturing Approaches
The transition from batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, scalability, and product consistency. This approach is particularly relevant for the production of fine chemicals like this compound.
The synthesis of the related compound, ethyl vanillin, has been successfully demonstrated using a continuous flow microfluidic technique. This method, which employs the Reimer-Tiemann reaction, features a short technological process and convenient manipulation, achieving a yield of up to 82.3% under optimized conditions. The key parameters optimized in this system were reaction temperature (55°C), flow rate (6 mL/min), and the molar ratio of reactants.
Furthermore, research into vanillin synthesis has highlighted the advantages of continuous processes, which can be scaled up to an industrial level. wab-group.com The combination of continuous flow with mechanochemistry has led to excellent results in terms of conversion, selectivity, and yield for vanillin, while also reducing reaction times and process temperatures. wab-group.com Adopting similar flow chemistry and microreactor technologies for the synthesis of this compound could lead to more efficient, environmentally friendly, and scalable production methods. wab-group.com
Integration with Photoredox and Electrochemical Synthesis
Modern synthetic chemistry is increasingly leveraging light and electricity to drive reactions under mild and environmentally benign conditions. Photoredox and electrochemical methods offer novel pathways for the synthesis of aromatic esters, avoiding the need for harsh reagents and high temperatures.
Electrochemical synthesis provides a catalyst-free approach for the direct oxidative coupling of aldehydes and alcohols to form esters. georgiasouthern.edu This method has been successfully applied to a wide range of substrates, producing esters in high yield and in a short time. georgiasouthern.edu Another electrochemical approach involves using an N-heterocyclic carbene (NHC) catalyst to generate an electroactive intermediate from an aldehyde, which is then oxidized and coupled with an alcohol. organic-chemistry.org These electrosynthesis techniques could be directly applied to the final esterification step in the production of this compound.
Photocatalysis also presents a compelling green alternative. The production of vanillin from ferulic acid using semiconductor photocatalysts like TiO₂ has been demonstrated. nih.govchemrxiv.org This process uses air and light as reactants, limiting further oxidation of the product and improving the selectivity of the process. nih.gov Film-based photocatalyst designs can further improve reaction selectivity and offer a scalable platform for organic synthesis. chemrxiv.org Future work could explore integrating these photoredox and electrochemical steps into a synthetic route for the target molecule, potentially leading to more sustainable and efficient processes.
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Bio-inspired Synthetic Routes and Biocatalytic Transformations
Drawing inspiration from nature, biocatalysis offers a powerful and sustainable approach to chemical synthesis. The use of enzymes allows for reactions to be carried out under mild conditions with high specificity, reducing waste and avoiding the use of toxic reagents.
The synthesis of aromatic aldehydes and esters is an area where biocatalysis has shown significant promise. Carboxylic acid reductases (CARs), for example, are enzymes that can reduce a carboxylic acid to an aldehyde in a single step. nih.gov Purified CAR from Nocardia sp. has been shown to quantitatively reduce vanillic acid to vanillin. nih.gov This enzymatic step could be envisioned for converting a dicarboxylic acid precursor into the desired aldehyde functionality of the target molecule.
For the esterification step, lipases are highly effective biocatalysts for producing aromatic esters used as flavor ingredients. researchgate.net The lipase from Candida antarctica (Novozyme 435) has been used to achieve conversions of ≥99% for the acetylation of aromatic aldehyde oximes. researchgate.net
Looking forward, the integration of multiple enzymatic steps into an artificial cascade offers a promising route. Researchers have successfully developed a two-step, cell-free biocatalytic cascade to transform eugenol into vanillin using molecular oxygen as the only oxidant, outperforming the natural five-step microbial pathway. nih.govnih.gov A similar bio-inspired, multi-enzyme, one-pot system could be designed for the synthesis of this compound from a simple precursor, representing a truly green and efficient manufacturing approach.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-formyl-3-methoxy-benzoic acid ethyl ester, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification of 4-formyl-3-methoxy-benzoic acid using ethanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC. Optimization may include temperature control (60–80°C) and solvent selection (e.g., toluene for azeotropic water removal). For analogs, bromo- or fluoro-substituted esters have been synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling, suggesting similar strategies could apply to introduce the formyl group . Reaction monitoring via TLC or HPLC is critical to track intermediate stability, as formyl groups may undergo side reactions under acidic conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- NMR :
- ¹H NMR : Expect signals for the formyl proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and ester methylene (δ 4.3–4.5 ppm, quartet). Aromatic protons appear as a multiplet (δ 7.5–8.5 ppm) .
- ¹³C NMR : Carboxylic ester carbonyl (δ 165–170 ppm), formyl carbon (δ 190–200 ppm), and methoxy carbon (δ 55–60 ppm) .
- GC-MS : Molecular ion peak at m/z 208 (C₁₁H₁₂O₄), with fragmentation patterns indicating loss of COOEt (44 amu) .
- IR : Strong absorption for ester C=O (~1740 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
Advanced: How does the presence of the formyl group influence the reactivity of this compound in nucleophilic addition reactions compared to non-formylated analogs?
Methodological Answer:
The formyl group enhances electrophilicity, enabling reactions like aldol condensations or hydrazone formation. For example, in analogs such as 3-formyl-4-methylbenzoic acid, the formyl group participates in Schiff base synthesis with amines, a pathway absent in hydroxyl- or methoxy-substituted esters. Kinetic studies suggest that electron-withdrawing substituents (e.g., -CHO) accelerate nucleophilic attacks but may require pH control to avoid ester hydrolysis . Computational modeling (DFT) can predict activation barriers for these reactions, guiding solvent and catalyst selection .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how can these insights guide experimental design?
Methodological Answer:
- DFT Calculations : Used to map electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict reactive sites. For example, the formyl group’s electron-deficient carbon is a hotspot for nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent interactions; polar aprotic solvents (e.g., DMF) stabilize the ester group, reducing hydrolysis .
- Docking Studies : Predict binding affinity with enzymes (e.g., esterases) for biocatalytic resolution studies .
Basic: What are the stability considerations for storing this compound, and how can degradation be monitored over time?
Methodological Answer:
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the formyl group. Moisture-sensitive; use desiccants .
- Degradation Monitoring :
Advanced: In kinetic resolution studies, how can the enantioselectivity of enzymes toward this compound be evaluated, and what factors influence selectivity?
Methodological Answer:
- Enzyme Screening : Use lipases (e.g., Candida antarctica Lipase B) or esterases in biphasic systems (e.g., hexane/buffer). Measure enantiomeric excess (ee) via chiral HPLC .
- Factors Affecting Selectivity :
- Substrate Structure : Bulky substituents (e.g., methoxy) hinder enzyme binding, reducing activity .
- Solvent Polarity : Non-polar solvents enhance enantioselectivity by stabilizing enzyme-substrate complexes .
- pH : Optimal activity near pH 7–8; deviations may denature enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
